tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate
Overview
Description
Tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H29N3O5S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate, with CAS number 2096985-47-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C16H29N3O4, with a molecular weight of 327.42 g/mol. The structure features a naphthyridine core that is modified with a tert-butyl group and a sulfonamide moiety, which are critical for its biological activity.
Pharmacological Activity
Research indicates that compounds similar to tert-butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine exhibit a range of biological activities:
- Antimicrobial Activity : Some studies suggest that naphthyridine derivatives possess antimicrobial properties. The sulfonamide group may enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.
- Anticancer Properties : Preliminary investigations have shown that naphthyridine compounds can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that certain naphthyridine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The biological activity of tert-butyl 7-[(dimethylamino)sulfonyl]-4a-hydroxyoctahydro-2,7-naphthyridine can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide functionality may inhibit key enzymes involved in metabolic pathways in both microbial and mammalian cells.
- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A study demonstrated that naphthyridine derivatives showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating strong antimicrobial potential.
-
Anticancer Evaluation :
- In vitro assays revealed that certain naphthyridine compounds led to a dose-dependent decrease in viability of cancer cell lines (e.g., MCF-7 and HeLa). Mechanistic studies suggested involvement of caspase activation and mitochondrial dysfunction.
-
Neuroprotection :
- Research indicated that naphthyridine derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting their potential use in treating conditions like Alzheimer's disease.
Data Table
Property | Value |
---|---|
Molecular Formula | C16H29N3O4 |
Molecular Weight | 327.42 g/mol |
CAS Number | 2096985-47-4 |
Biological Activities | Antimicrobial, Anticancer |
Mechanisms | Enzyme inhibition, Receptor interaction |
Properties
IUPAC Name |
tert-butyl 7-(dimethylsulfamoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O5S/c1-14(2,3)23-13(19)17-8-6-15(20)7-9-18(11-12(15)10-17)24(21,22)16(4)5/h12,20H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUXOMPTQVMGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2C1)S(=O)(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.